2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid;cyclohexane
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Overview
Description
2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid;cyclohexane is an organic compound with a complex structure that includes a cyclohexane ring substituted with a tert-butylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the Friedel-Crafts acylation of cyclohexane with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the cyclohexane ring.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The tert-butylbenzoyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring and carboxylic acid group.
4-tert-Butylbenzoic acid: Contains the tert-butylbenzoyl group but lacks the cyclohexane ring.
Cyclohexylbenzene: Similar structure but without the carboxylic acid group.
Uniqueness
2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring, tert-butylbenzoyl group, and carboxylic acid group
Properties
CAS No. |
72987-30-5 |
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Molecular Formula |
C42H60O6 |
Molecular Weight |
660.9 g/mol |
IUPAC Name |
2-(4-tert-butylbenzoyl)cyclohexane-1-carboxylic acid;cyclohexane |
InChI |
InChI=1S/2C18H24O3.C6H12/c2*1-18(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)17(20)21;1-2-4-6-5-3-1/h2*8-11,14-15H,4-7H2,1-3H3,(H,20,21);1-6H2 |
InChI Key |
CMSFUFCGRAFKSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O.C1CCCCC1 |
Origin of Product |
United States |
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